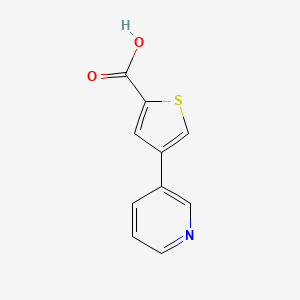

4-(Pyridin-3-yl)thiophene-2-carboxylic acid

描述

属性

IUPAC Name |

4-pyridin-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIRHVCQHQBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265094 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-22-8 | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting intermediate is then subjected to oxidation using reagents like potassium permanganate or hydrogen peroxide to yield the desired carboxylic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents, such as oxygen or air, can be employed to minimize the environmental impact of the production process .

化学反应分析

Types of Reactions: 4-(Pyridin-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted thiophenes and pyridines.

科学研究应用

Medicinal Chemistry

- Antimicrobial Activity : Table 1: Antimicrobial Activity Data

- Anti-inflammatory Properties :

Materials Science

4-(Pyridin-3-yl)thiophene-2-carboxylic acid is being investigated for its use in organic electronics, particularly in organic semiconductors and light-emitting diodes (LEDs). The electronic properties of the thiophene ring contribute to its effectiveness in these applications, allowing for enhanced charge transport and light emission characteristics.

Biological Research

-

Enzyme Inhibition :

- The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and inflammation. Its mechanism involves binding to active sites on enzymes, potentially leading to therapeutic applications in cancer treatment and inflammatory disorders .

Cancer Treatment

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines through its kinase inhibition properties. This suggests its potential role as a candidate for anticancer drug development.

Inflammatory Disorders

The compound has been evaluated for its anti-inflammatory effects in preclinical models. Results show promise in reducing symptoms associated with chronic inflammation, indicating its therapeutic potential .

作用机制

The mechanism of action of 4-(Pyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Electronic and Steric Effects

- Pyridine vs. Benzene Fusion: Unlike benzo[b]thiophene derivatives (e.g., 5-bromo- or 4-cyano-substituted), this compound lacks a fused benzene ring, reducing steric bulk and altering π-π stacking interactions. This may enhance solubility or modulate binding to flat enzymatic pockets .

- Substituent Position: The pyridin-3-yl group at the 4-position introduces a nitrogen lone pair, enabling hydrogen bonding or coordination with metal ions in biological targets.

生物活性

4-(Pyridin-3-yl)thiophene-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiophene-2-carboxylic acid through various methods, including microwave-assisted synthesis and Vilsmeier-Haack reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acids exhibit significant antibacterial properties. For instance, compounds synthesized from this compound showed efficacy against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that these compounds can inhibit the growth of resistant strains, making them promising candidates for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against human prostate cancer cell lines (PC-3), where it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound exhibits potent anti-inflammatory effects in vitro and in vivo. It has been shown to reduce inflammation markers and oxidative stress in various models. The antioxidant activity is attributed to its ability to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Data Tables

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli. The results indicated that certain derivatives showed high binding affinity and significant inhibition against target enzymes, suggesting their potential as novel antibacterial agents .

- Anticancer Mechanism : In a detailed investigation on PC-3 cells, it was found that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. This study highlights the compound's potential role in cancer therapy by targeting specific molecular pathways involved in tumor progression .

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of this compound resulted in a marked reduction in inflammatory responses in animal models, correlating with decreased levels of pro-inflammatory cytokines .

常见问题

Q. What are the standard synthetic routes for 4-(Pyridin-3-yl)thiophene-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a pyridinyl boronic acid (e.g., 4-(pyridin-3-yl)phenylboronic acid) and a halogenated thiophene-2-carboxylic acid derivative (e.g., 4-bromo-thiophene-2-carboxylic acid). Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or copper-based systems are commonly used for aryl-aryl coupling .

- Solvent and temperature : Reactions are performed in anhydrous DMF or toluene under reflux (80–120°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and substitution patterns. For example, the pyridinyl protons resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 7.2–7.8 ppm .

- LCMS/HPLC : LCMS (m/z ~220–230 [M+H]⁺) and HPLC retention times (e.g., 1.2–1.3 minutes under acidic conditions) validate molecular weight and purity .

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 55–58° for similar pyridine-thiophene systems) .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Cross-check NMR with IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., 220.0372 g/mol) .

- Control experiments : Synthesize derivatives (e.g., methyl esters) to isolate spectral contributions of functional groups .

- Database referencing : Compare with PubChem or crystallographic databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What strategies improve reaction yields in cross-coupling syntheses of pyridinyl-thiophene derivatives?

Methodological Answer:

- Precatalyst optimization : Use air-stable palladium precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 10–15% .

- Additives : Potassium carbonate or cesium fluoride accelerates transmetallation in Suzuki reactions .

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry?

Methodological Answer:

- Electron-withdrawing effects : The carboxylic acid group deactivates the thiophene ring, directing electrophilic substitutions to the pyridinyl moiety .

- Coordination sites : The pyridine nitrogen participates in hydrogen bonding or metal coordination, relevant for enzyme inhibition (e.g., kinase targets) .

- Bioisosterism : The thiophene-pyridine core mimics phenyl rings in drug design, enhancing metabolic stability .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation of the thiophene ring .

- Decomposition risks : Exposure to light or moisture may cause decarboxylation; monitor via TLC (Rf shift from 0.3 to 0.5 in ethyl acetate) .

- Safety : Use PPE (gloves, goggles) due to irritant properties of thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。